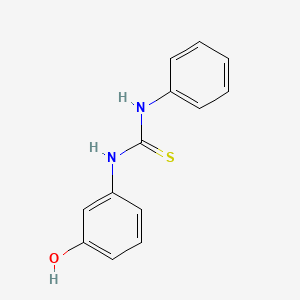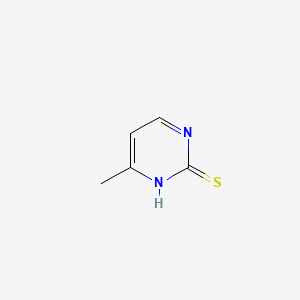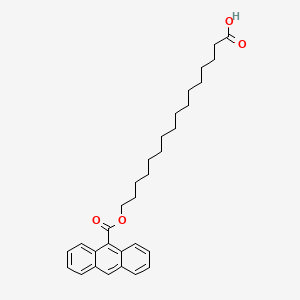
16-(9-Anthroyloxy)palmitic acid
Übersicht
Beschreibung
16-(9-Anthroyloxy)palmitic acid is a bifunctional molecule characterized by the presence of a 9-anthroyloxy group and a carboxyl group attached at opposite ends of a hydrocarbon chain. This compound is notable for its unique structural properties, which allow it to adopt different orientations in monolayer states, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 16-(9-anthroyloxy)palmitic acid typically involves the esterification of 9-anthracenecarboxylic acid with palmitic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
16-(9-Anthroyloxy)palmitic acid undergoes various chemical reactions, including:
Oxidation: The anthroyloxy group can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions where the anthroyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
16-(9-Anthroyloxy)palmitic acid is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism by which 16-(9-anthroyloxy)palmitic acid exerts its effects is primarily through its ability to integrate into lipid bilayers. The compound’s bifunctional nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing membrane fluidity and dynamics . The anthroyloxy group serves as a fluorescent marker, enabling the visualization of these interactions in real-time.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 16-(9-anthroyloxy)palmitic acid include:
- 9-(9-Anthroyloxy)stearic acid
- 12-(9-Anthroyloxy)dodecanoic acid
- 2-(9-Anthroyloxy)palmitic acid These compounds share the anthroyloxy functional group but differ in the length of their hydrocarbon chains . The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobic interactions and membrane integration, making it particularly effective in studies of membrane dynamics .
Eigenschaften
IUPAC Name |
16-(anthracene-9-carbonyloxy)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCVHINTMVNEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215120 | |
| Record name | 16-(9-Anthroyloxy)palmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64821-29-0 | |
| Record name | 16-(9-Anthroyloxy)palmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-(9-Anthroyloxy)palmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


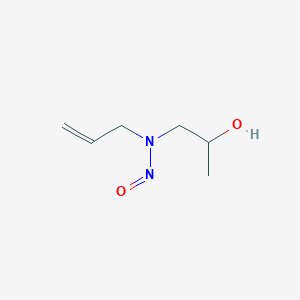
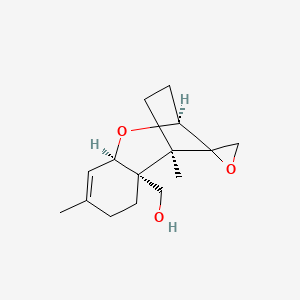
![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)

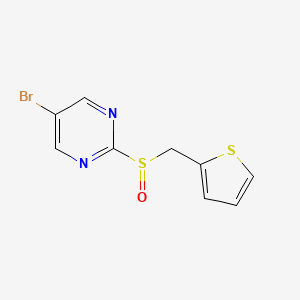
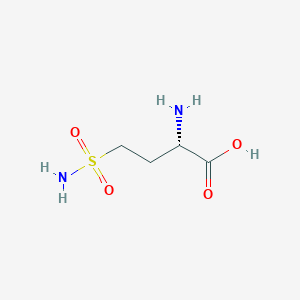
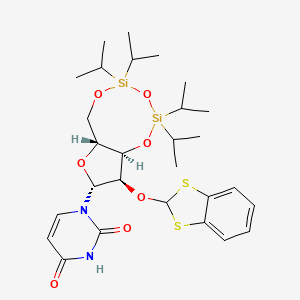
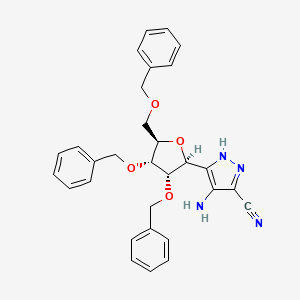
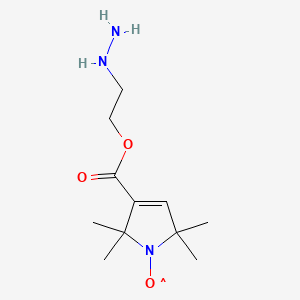
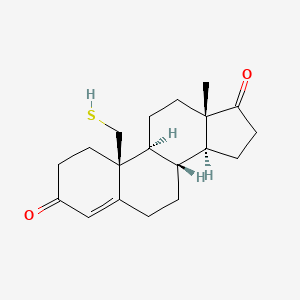
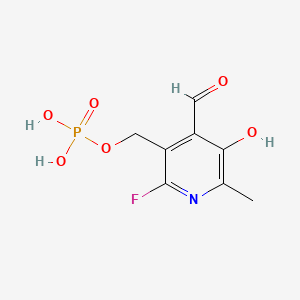
![N,4-bis[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide](/img/structure/B1203727.png)
